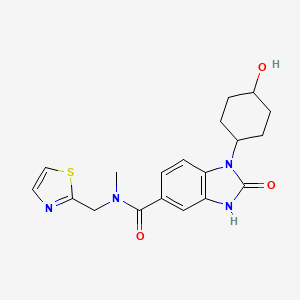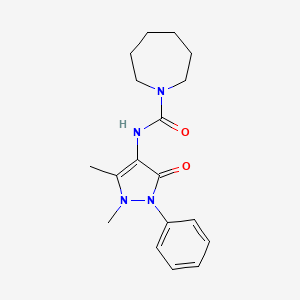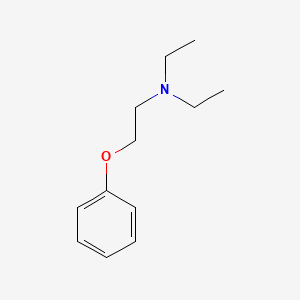![molecular formula C17H22N2O2S B5555151 (1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from simpler organic molecules. One common approach involves the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies. For instance, the stereochemical control can be achieved directly in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions might use potassium permanganate in an acidic medium, while reduction reactions might use lithium aluminum hydride in an anhydrous solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the bicyclic scaffold. For instance, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure and have been studied for their antiprotozoal activities.
8-azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities.
Uniqueness
What sets (1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[322]nonan-7-one apart is its specific substitution pattern and the presence of the benzyl and methylsulfanylacetyl groups
Properties
IUPAC Name |
(1S,5R)-6-benzyl-3-(2-methylsulfanylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-22-12-16(20)18-10-14-7-8-15(11-18)19(17(14)21)9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKVLMRTCDGNMX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CC2CCC(C1)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)N1C[C@@H]2CC[C@H](C1)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B5555097.png)

![3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B5555118.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)

![(4-Methylphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B5555130.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![N-benzyl-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)
